molecular formula C9H15N3S B1422961 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine CAS No. 1247455-59-9

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine

Cat. No. B1422961
M. Wt: 197.3 g/mol
InChI Key: SJSZICVCNDZNFE-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B and penicillin . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine” were not found, thiazole-based compounds are generally synthesized through the reaction of α-haloketones with thioamides .


Molecular Structure Analysis

The molecular structure of thiazole-based compounds typically includes a five-membered ring with sulfur and nitrogen atoms . The exact structure of “2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine” could not be found.

Scientific Research Applications

Anticancer Evaluation

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine has shown potential in anticancer applications. A study revealed that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited significant anticancer activity against a variety of cancer cell lines, including lung, kidney, ovarian, prostate, breast cancer, leukemia, and melanoma (Turov, 2020).

Anti-inflammatory Activity

This compound has also been synthesized and evaluated for its anti-inflammatory activity. Novel sets of these compounds demonstrated significant in-vitro and in-vivo anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017).

Antidepressant and Antianxiety Activities

Further research indicates that derivatives of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine have been synthesized and shown antidepressant and antianxiety activities. This highlights their potential therapeutic use in mental health treatments (Kumar et al., 2017).

Antimicrobial and Antibacterial Activities

Additionally, these compounds have been synthesized and evaluated for antimicrobial and antibacterial activities against various bacterial strains and cell lines, demonstrating their efficacy in combating bacterial infections (Mekky & Sanad, 2020).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied, suggesting potential applications in material sciences (Gan, Chen, Chang, & Tian, 2003).

properties

IUPAC Name

4-methyl-2-(2-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-4-3-10-5-8(12)2/h6,8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZICVCNDZNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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